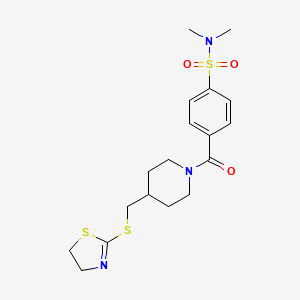

4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S3/c1-20(2)27(23,24)16-5-3-15(4-6-16)17(22)21-10-7-14(8-11-21)13-26-18-19-9-12-25-18/h3-6,14H,7-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZHVWQNESSPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=NCCS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that incorporates multiple functional groups, including a thiazole ring, piperidine ring, and sulfonamide moiety. These structural features suggest potential biological activities that could be leveraged in pharmacological applications.

Molecular Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 427.6 g/mol

- CAS Number : 1396761-46-8

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components:

- Thiazole Moiety : Known for its antibacterial and antifungal properties, the thiazole ring is a common feature in many bioactive compounds. It is believed to interact with bacterial cell wall synthesis and enzyme pathways critical for microbial survival.

- Piperidine Ring : This component may enhance neuroactive effects, as similar structures have been shown to modulate neurotransmitter systems, potentially influencing conditions like anxiety and depression .

- Sulfonamide Group : Sulfonamides are recognized for their antibacterial effects, particularly through inhibition of folate synthesis in bacteria.

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within biological pathways:

- Enzyme Inhibition : The thiazole ring may inhibit enzymes involved in critical metabolic pathways, while the piperidine structure could enhance binding affinity to these targets.

- Receptor Interaction : The compound may engage with neurotransmitter receptors, leading to altered signaling pathways that could have therapeutic implications in neuropharmacology .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds structurally similar to 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide:

- Antimicrobial Activity : Research indicates that derivatives containing thiazole rings exhibit significant antimicrobial activity against various pathogens. For instance, thiazole-based compounds have shown efficacy against Gram-positive and Gram-negative bacteria.

- Neuroactive Properties : Compounds with piperidine structures have been evaluated for their potential in treating neurological disorders. A study highlighted that certain piperidine derivatives could modulate dopamine receptors, suggesting a role in managing conditions like schizophrenia .

- CDK2 Inhibition : A related study explored thiazolone derivatives as potential CDK2 inhibitors with IC50 values ranging from 105.39 to 742.78 nM, indicating that modifications to the thiazole structure can lead to significant biological activity in cancer therapeutics.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Thiazole ring | Antibacterial, antifungal |

| Piperazine Derivatives | Piperidine structure | Neuroactive properties |

| Thiazolidinediones | Thiazole and carbonyl | Anti-diabetic effects |

The combination of a thiazole moiety with a piperidine carbonyl structure in this compound enhances its pharmacological profile compared to others lacking this specific arrangement.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives containing similar structural motifs exhibit cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antimicrobial Properties : The thiazole ring is known for its antibacterial and antifungal activities. Compounds with similar structures have been shown to be effective against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, making them promising candidates for developing new antimicrobial agents .

Biological Studies

Enzyme Interaction : Research indicates that the compound can interact with various enzymes, potentially modulating their activity. This interaction is crucial for understanding its pharmacological profile and therapeutic applications .

Neuroactive Effects : The piperidine component may contribute to neuroactive properties, suggesting potential applications in treating neurological disorders. Similar compounds have been studied for their effects on the central nervous system, indicating a need for further exploration in this area.

Industrial Applications

The synthesis of this compound can be optimized for large-scale production using automated systems to ensure high yields and purity. Its role as a building block in organic synthesis is significant, allowing researchers to create more complex molecules with desired biological activities.

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of several derivatives of the compound against human cancer cell lines such as HCT-116 and MCF-7. Results indicated that modifications to the thiazole or piperidine moieties could enhance anticancer activity, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Antimicrobial Testing

In another study, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated significant antimicrobial activity, particularly against resistant strains, suggesting that compounds based on the thiazole-piperidine framework could serve as templates for new antibiotics .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its synergistic combination of functional groups. Below is a comparative analysis with structurally related compounds:

Pharmacological and Biochemical Comparisons

- Bioactivity : The target compound’s thioether-linked dihydrothiazole may enhance redox-modulating activity compared to benzothiazole or simple thiazole derivatives .

- Selectivity : The N,N-dimethylbenzenesulfonamide group likely improves target specificity over compounds with methanesulfonyl or tosyl groups, as seen in improved binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .

- Synthetic Complexity: The thioether bridge introduces synthetic challenges compared to ether or carboxamide-linked analogs, requiring multi-step protocols involving thiourea intermediates or Mitsunobu reactions .

Data Table: Molecular Properties

| Property | Target Compound | N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide | N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide |

|---|---|---|---|

| Molecular Formula | C₁₈H₂₂N₃O₃S₂ | C₂₁H₂₂N₃O₃S₂ | C₂₀H₂₄N₃O₄S₂ |

| Molecular Weight | 400.51 g/mol | 428.55 g/mol | 434.55 g/mol |

| Key Functional Groups | Dihydrothiazole-thioether, dimethylsulfonamide | Benzothiazole, tosyl | Ethoxyphenyl, methanesulfonyl |

| Bioactivity (Reported) | Inferred kinase inhibition | Anticancer (IC₅₀ = 2.1 µM) | Antibacterial (MIC = 8 µg/mL) |

| References |

Q & A

Basic: What are the standard synthetic routes for this compound, and how are key intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole or piperidine core. For example:

- Thiazole formation : Oxidative cyclization of o-aminothiophenols with aldehydes under controlled conditions .

- Coupling steps : Amide bond formation using activated carboxylic acids (e.g., via EDC/HOBt) to link the piperidine and sulfonamide moieties .

- Sulfonylation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .

Intermediates are characterized via 1H/13C NMR (to confirm bond connectivity) and HPLC (to assess purity >98%) .

Advanced: How can reaction yields for sensitive intermediates be optimized, particularly when handling air-sensitive functional groups?

Answer:

- Solvent choice : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to minimize hydrolysis of sulfonyl or carbonyl groups .

- Stoichiometry control : Employ a 10-20% excess of nucleophilic reagents (e.g., amines) to drive coupling reactions to completion .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiol or thiazole groups .

- Real-time monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress and halt before side reactions dominate .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

- 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and aliphatic signals (piperidine CH2 groups at δ 1.5–3.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

Answer:

- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons and confirm connectivity .

- Variable temperature NMR : Identify dynamic effects (e.g., rotamers) causing splitting anomalies .

- Comparative analysis : Cross-reference with synthesized analogs (e.g., methyl vs. tert-butyl derivatives) to assign shifts .

Basic: What functional groups in this compound are most likely to influence its bioactivity?

Answer:

- Sulfonamide group (-SO2NMe2) : Enhances solubility and potential hydrogen bonding with biological targets .

- Thiazole ring : Participates in π-π stacking or metal coordination in enzyme active sites .

- Piperidine carbonyl : May act as a hydrogen bond acceptor, influencing binding affinity .

Advanced: How can molecular docking studies predict the compound’s binding to protease targets?

Answer:

- Target selection : Use crystal structures of related enzymes (e.g., D1 protease in plants) from PDB .

- Docking software : Employ AutoDock Vina or Schrödinger Suite to simulate interactions, focusing on sulfonamide-thiazole interactions with catalytic residues .

- Validation : Compare docking scores with known inhibitors (e.g., benzoxazolo-thiazole derivatives) to prioritize synthetic targets .

Basic: What are common purification challenges, and how are they addressed?

Answer:

- Low solubility : Use mixed solvents (e.g., DCM/methanol) for recrystallization .

- Polar byproducts : Apply flash chromatography with gradient elution (hexane → ethyl acetate) .

- Metal contaminants : Pass crude products through a short celite/silica gel column .

Advanced: How does stereochemistry at the piperidine ring affect pharmacological activity?

Answer:

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .

- Activity assays : Test enantiomers in enzyme inhibition assays (e.g., IC50 comparisons) to identify active stereoisomers .

- MD simulations : Model enantiomer-protein interactions to rationalize activity differences .

Advanced: How to design stability studies under varying pH conditions for this compound?

Answer:

- Buffer preparation : Test stability in pH 1–13 buffers (e.g., HCl/NaOH solutions) at 37°C .

- Degradation monitoring : Use LC-MS to identify hydrolyzed products (e.g., cleavage of sulfonamide or thiazole groups) .

- Kinetic analysis : Calculate degradation rate constants (k) to predict shelf-life .

Advanced: What strategies reconcile contradictory bioactivity data across cell-based vs. enzyme assays?

Answer:

- Membrane permeability : Measure logP to assess cellular uptake limitations (e.g., low permeability masking enzyme activity) .

- Off-target effects : Use siRNA knockdown or isoform-specific inhibitors to isolate target pathways .

- Metabolic stability : Incubate compound with liver microsomes to identify rapid degradation in cellular contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.